molecular formula C16H16N4O2 B014049 1-Allyl-3,7-dimethyl-8-phenylxanthine CAS No. 149981-23-7

1-Allyl-3,7-dimethyl-8-phenylxanthine

Cat. No.: B014049
CAS No.: 149981-23-7
M. Wt: 296.32 g/mol
InChI Key: DKISSNPEWQAXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3,7-dimethyl-8-phenylxanthine is a chemical compound known for its role as an A1 adenosine receptor antagonist . This compound has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . It is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenyl group attached to a xanthine core.

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.

Mode of Action

This compound acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .

Biochemical Pathways

The antagonistic action of this compound on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.

Result of Action

The antagonistic action of this compound on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .

Biochemical Analysis

Biochemical Properties

1-Allyl-3,7-dimethyl-8-phenylxanthine is known to interact with adenosine receptors, particularly the A1 adenosine receptor . The nature of these interactions involves blocking increases in intracellular Ca2+ concentration produced by the A1 receptor agonist .

Cellular Effects

The effects of this compound on cells are primarily mediated through its antagonistic action on the A1 adenosine receptor . This can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the A1 adenosine receptor and blocking the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This does not antagonize increases produced by the A2 or A3 agonists .

Preparation Methods

The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Allyl-3,7-dimethyl-8-phenylxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-3,7-dimethyl-8-phenylxanthine has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.

    Biology: The compound is utilized in biological studies to investigate the role of adenosine receptors in various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

1-Allyl-3,7-dimethyl-8-phenylxanthine can be compared with other xanthine derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potent antagonistic action on A1 adenosine receptors, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKISSNPEWQAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407835
Record name 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149981-23-7
Record name 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 2
Reactant of Route 2
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 3
Reactant of Route 3
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 4
Reactant of Route 4
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 5
Reactant of Route 5
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 6
Reactant of Route 6
1-Allyl-3,7-dimethyl-8-phenylxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.